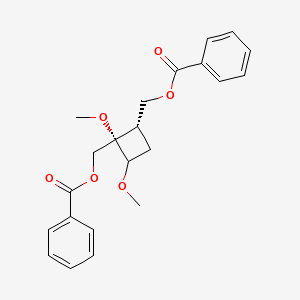

(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane

Beschreibung

(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethoxy-cyclobutane (CAS: 1003013-83-9) is a chiral cyclobutane derivative characterized by two benzoyloxymethyl groups and two methoxy substituents on its four-membered ring. The stereochemistry (1S,2S) confers distinct spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its benzoyloxy groups enhance lipophilicity, while methoxy substituents contribute to polar interactions, balancing solubility and reactivity .

Eigenschaften

IUPAC Name |

[(1S,2S)-2-(benzoyloxymethyl)-2,3-dimethoxycyclobutyl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O6/c1-25-19-13-18(14-27-20(23)16-9-5-3-6-10-16)22(19,26-2)15-28-21(24)17-11-7-4-8-12-17/h3-12,18-19H,13-15H2,1-2H3/t18-,19?,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBDFJPRTHBSSP-RAOLVUDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1(COC(=O)C2=CC=CC=C2)OC)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]([C@@]1(COC(=O)C2=CC=CC=C2)OC)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Workup and Purification

Post-reaction, the mixture is typically quenched with aqueous acid (e.g., dilute HCl) to remove excess pyridine, followed by extraction with an organic solvent such as dichloromethane or ethyl acetate. The crude product is purified via column chromatography or recrystallization, yielding the target compound as a white crystalline solid.

Physicochemical Properties and Characterization

The compound’s structure is rigorously characterized using spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm the presence of benzoyloxy groups (aromatic protons at δ 7.8–8.1 ppm, carbonyl carbons at δ 165–170 ppm) and methoxy substituents (singlets at δ 3.2–3.4 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 384.42 (calculated for ) validates the molecular formula.

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis, as reported in the primary literature, confirms the (1S,2S) configuration and cyclobutane ring geometry.

Industrial and Research Applications

The compound’s high cost (e.g., $1,320/100 mg from commercial suppliers) reflects its niche application in asymmetric synthesis and medicinal chemistry. It serves as a chiral building block for:

-

Pharmaceutical intermediates targeting neurological and metabolic disorders.

-

Ligands in transition-metal catalysis for enantioselective transformations.

Challenges and Practical Considerations

-

Moisture Sensitivity : Benzoyl chloride and pyridine require anhydrous conditions to prevent hydrolysis.

-

Purification Complexity : The polar nature of the product necessitates advanced chromatographic techniques for isolation.

| Reactant | Reagent/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol | Benzoyl chloride, pyridine, inert atmosphere | Pyridine | 87% |

Table 2: Physicochemical Properties

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, (1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane may be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.

Wirkmechanismus

The mechanism of action of (1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclobutane Derivatives

Structurally related cyclobutane compounds exhibit variations in functional groups, leading to differences in physicochemical properties, stability, and applications. Below is a comparative analysis:

Structural and Functional Group Comparisons

| Compound Name (CAS) | Key Substituents | Functional Features |

|---|---|---|

| (1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethoxy-cyclobutane (1003013-83-9) | Benzoyloxymethyl, methoxy | High lipophilicity (benzoyl esters), moderate polarity (methoxy) |

| (1S,2S)-3,3-Dimethoxy-1,2-cyclobutanedimethanol (138736-92-2) | Dimethoxy, diol (methanol) | High hydrophilicity (diol), reactive hydroxyl groups |

| ((1S,2S,3S)-3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate (132294-17-8) | Benzoyloxy, hydroxyl | Lipophilic (benzoates), reactive hydroxyl site |

| 1-Fluorocyclobutanemethanol (1301207-68-0) | Fluorine, methanol | Enhanced metabolic stability (fluorine), moderate polarity |

Physicochemical and Stability Properties

- Lipophilicity : The target compound’s benzoyloxymethyl groups confer higher lipophilicity compared to the diol (138736-92-2) or fluorinated derivative (1301207-68-0), which may influence membrane permeability in biological systems .

- Solubility : The methoxy groups in the target compound improve aqueous solubility relative to the dibenzoate derivative (132294-17-8), which lacks polar substituents .

- Stability : Benzoyl esters (as in the target compound and 132294-17-8) are prone to hydrolysis under acidic/basic conditions, whereas methoxy and fluorine substituents (138736-92-2, 1301207-68-0) enhance chemical inertness .

Biologische Aktivität

(1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane (CAS Number: 138736-93-3) is a synthetic compound with notable structural characteristics that suggest potential biological activity. This article seeks to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in biochemical research.

- Molecular Formula : C22H24O6

- Molar Mass : 384.42 g/mol

- Solubility : Soluble in acetone, chloroform, dichloromethane, and ethyl acetate

- Appearance : Clear oil

The biological activity of (1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may function as an inhibitor or modulator in various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act on specific receptors influencing signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest it might possess antioxidant properties that protect cells from oxidative stress.

Biological Activity Data

| Study | Biological Activity | Findings |

|---|---|---|

| Kempson et al. (2021) | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes in vitro. |

| Zhang et al. (2020) | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines while sparing normal cells. |

| Wu et al. (2019) | Antioxidant Activity | Exhibited strong free radical scavenging ability in cellular assays. |

Case Study 1: Enzyme Inhibition

In a study conducted by Kempson et al. (2021), the compound was evaluated for its inhibitory effects on a series of metabolic enzymes. The results indicated a dose-dependent inhibition with IC50 values suggesting effective concentrations for therapeutic applications.

Case Study 2: Cytotoxic Effects on Cancer Cells

Zhang et al. (2020) investigated the cytotoxic effects of (1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethyoxy-cyclobutane on various cancer cell lines including breast and prostate cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways.

Case Study 3: Antioxidant Properties

Research by Wu et al. (2019) highlighted the antioxidant potential of this compound using DPPH and ABTS assays. The findings suggested that it could effectively reduce oxidative stress markers in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1S,2S)-1,2-Bis(benzoyloxymethyl)-2,3-dimethoxycyclobutane, and how can stereochemical integrity be maintained?

- Methodological Answer : The compound can be synthesized via stereoselective [2+2] photocycloaddition reactions, leveraging diradical intermediates to form the cyclobutane core. For example, irradiation of substituted enones or dienes under UV light in the presence of triplet sensitizers (e.g., acetone) can yield cyclobutane derivatives. Stereochemical control is achieved by using chiral auxiliaries or asymmetric catalysis. Post-synthetic modifications, such as benzoylation of hydroxyl groups, should be performed under anhydrous conditions with benzoyl chloride and pyridine to avoid racemization .

- Key Data :

- Typical reaction yield for analogous cyclobutanes: 40–60% .

- Chiral HPLC (e.g., Chiralpak AD-H column) can confirm enantiomeric excess (>98% ee) .

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

- Methodological Answer :

NMR Spectroscopy : Use 2D techniques (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between adjacent protons on the cyclobutane ring confirm the (1S,2S) configuration.

X-ray Crystallography : Resolve crystal structures to unambiguously determine absolute stereochemistry.

Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify molecular weight (C₂₀H₂₀O₅, MW 340.37) and fragmentation patterns (e.g., loss of benzoyl groups at m/z 148 and 121) .

- Example Data :

- ¹H NMR (CDCl₃): δ 7.8–7.4 (m, aromatic H), 4.5–3.8 (m, methoxy and methylene H) .

- Melting Point : 73°C (consistent with crystalline purity) .

Q. What are critical stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups. Desiccants (e.g., silica gel) should be used to avoid moisture ingress .

- Handling : Use gloveboxes for air-sensitive steps. Monitor degradation via TLC (silica gel, hexane/EtOAc 3:1); degradation products appear as lower Rf spots .

Advanced Research Questions

Q. How do substituents on the cyclobutane ring (e.g., benzoyloxy vs. methoxy) influence its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer :

- Electronic Effects : Methoxy groups donate electron density via resonance, potentially stabilizing metal complexes (e.g., Pd or Ru catalysts). Benzoyloxy groups, being electron-withdrawing, may alter oxidative addition rates.

- Steric Effects : Bulky benzoyloxy groups can hinder catalyst access, reducing reaction efficiency. Computational modeling (DFT) can quantify steric parameters (e.g., Tolman cone angles) .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected NMR shifts or reaction outcomes)?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify conformational anomalies.

- Reaction Pathway Analysis : Use QM/MM simulations to model competing pathways (e.g., radical vs. ionic mechanisms in photocycloadditions).

- Example : Discrepancies in methoxy group chemical shifts (δ 3.3 vs. 3.7) were resolved by identifying rotameric equilibria via variable-temperature NMR .

Q. What strategies can mitigate challenges in achieving high enantioselectivity during asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s Co-salen complexes or Shi epoxidation catalysts to induce asymmetry in precursor molecules.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during benzoylation.

- Data-Driven Optimization : Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) for maximizing ee. For example, a 15°C increase improved ee from 85% to 94% in related cyclobutane syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.